molecular formula C22H21F3N4O3S2 B2416938 4-butoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide CAS No. 392297-14-2

4-butoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B2416938
CAS No.: 392297-14-2
M. Wt: 510.55
InChI Key: REVUASMBEUKKEQ-UHFFFAOYSA-N
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Description

4-butoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound characterized by its unique structure, which includes a thiadiazole ring, a trifluoromethyl group, and a benzamide moiety

Properties

IUPAC Name

4-butoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O3S2/c1-2-3-12-32-15-10-8-14(9-11-15)19(31)27-20-28-29-21(34-20)33-13-18(30)26-17-7-5-4-6-16(17)22(23,24)25/h4-11H,2-3,12-13H2,1H3,(H,26,30)(H,27,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVUASMBEUKKEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-butoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents.

    Coupling Reactions: The final step involves coupling the thiadiazole intermediate with a benzamide derivative under suitable conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-butoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

4-butoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-butoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 4-butoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide include other thiadiazole derivatives and benzamide compounds. These compounds share structural similarities but may differ in their functional groups and overall properties. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

The compound 4-butoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a novel chemical entity that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by multiple functional groups, including a thiadiazole ring and a trifluoromethyl phenyl moiety. This structural diversity may contribute to its biological properties.

Biological Activity Overview

Recent studies have highlighted the biological activity of thiadiazole derivatives, suggesting that compounds with similar structures may exhibit significant pharmacological effects. The following sections detail specific activities observed in related compounds.

Antimicrobial Activity

Thiadiazole derivatives have shown promising antimicrobial properties. For instance, compounds containing the thiadiazole moiety have been reported to exhibit activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb) and other pathogens.

  • Case Study : A study on oxadiazole and thiadiazole derivatives indicated that certain compounds demonstrated effective inhibition against Mtb with minimum inhibitory concentrations (MICs) as low as 0.045 µg/mL .

Anticancer Activity

Thiadiazole derivatives are also being explored for their anticancer potential. The mechanism often involves the induction of apoptosis in cancer cells.

  • Research Findings : In vitro studies have shown that specific thiadiazole-containing compounds can inhibit cell proliferation in various cancer cell lines. For example, a derivative similar to our compound was tested and exhibited significant cytotoxicity against breast cancer cells, leading to cell cycle arrest and apoptosis .

Anti-inflammatory Properties

Inflammation is a key factor in many chronic diseases, and compounds with anti-inflammatory properties are of great interest.

  • Mechanism of Action : Research has indicated that thiadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their anti-inflammatory effects. This could be particularly relevant for conditions like arthritis and other inflammatory disorders .

Data Tables

Activity TypeCompound ReferenceMIC/IC50 ValueObservations
AntimicrobialThiadiazole Derivative A0.045 µg/mL (Mtb)Effective against resistant strains
AnticancerThiadiazole Derivative BIC50 = 10 µMInduces apoptosis in cancer cells
Anti-inflammatoryThiadiazole Derivative CIC50 = 5 µMReduces cytokine production

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential.

  • Absorption and Distribution : Preliminary studies suggest good bioavailability due to its lipophilic nature.
  • Metabolism : The compound is expected to undergo hepatic metabolism with potential active metabolites contributing to its biological effects.
  • Excretion : Renal excretion is anticipated based on structural analogs, although specific studies are required for confirmation.

Q & A

Basic: What are the key synthetic strategies for synthesizing this compound?

The synthesis involves multi-step organic reactions, typically starting with the formation of the 1,3,4-thiadiazole core. Key steps include:

  • Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under acidic or thermal conditions .
  • Sulfanyl linkage : Coupling the thiadiazole intermediate with a carbamoyl methyl group via nucleophilic substitution, often using polar aprotic solvents (e.g., DMF) and bases like triethylamine to facilitate deprotonation .
  • Benzamide attachment : Amide bond formation between the thiadiazole-sulfanyl intermediate and 4-butoxybenzoic acid derivatives, typically mediated by coupling agents (e.g., EDC/HOBt) .
    Reaction progress is monitored via TLC or HPLC, and intermediates are purified via column chromatography .

Basic: What spectroscopic and analytical techniques confirm the compound’s structural integrity?

  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify proton environments (e.g., trifluoromethyl groups at ~110–120 ppm in 19^{19}F NMR) and confirm substitution patterns on aromatic rings .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing regioisomers .
  • IR spectroscopy : Peaks at ~1650–1700 cm1^{-1} confirm carbonyl groups (amide, carbamate) .
  • X-ray crystallography (if applicable): Resolves 3D conformation and hydrogen-bonding networks for structural validation .

Advanced: How can reaction conditions be optimized to improve yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane reduces side reactions in coupling steps .
  • Catalyst optimization : Use Pd catalysts for Suzuki-Miyaura couplings (if applicable) or Lewis acids (e.g., ZnCl2_2) to accelerate cyclization .
  • Temperature control : Lower temperatures (0–5°C) minimize decomposition during sensitive steps (e.g., diazotization) .
  • In-line monitoring : Employ HPLC-MS to track reaction progress and identify byproducts early .

Advanced: How should biological activity assays be designed to evaluate its therapeutic potential?

  • Target selection : Prioritize enzymes/receptors with structural homology to known thiadiazole targets (e.g., tyrosine kinases, carbonic anhydrases) .
  • In vitro assays :
    • Enzyme inhibition : Measure IC50_{50} values using fluorogenic substrates or colorimetric assays (e.g., Ellman’s reagent for thiol-containing enzymes) .
    • Cell viability : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing potency to reference drugs .
  • Controls : Include positive controls (e.g., acetazolamide for carbonic anhydrase assays) and assess cytotoxicity in non-cancerous cell lines .

Advanced: How to resolve contradictions in biological activity data across studies?

  • Purity verification : Re-analyze compound batches via HPLC to rule out impurities (>95% purity required) .
  • Assay standardization : Ensure consistent buffer conditions (pH, ionic strength) and cell passage numbers to minimize variability .
  • Orthogonal assays : Confirm activity using multiple methods (e.g., SPR for binding affinity vs. enzymatic assays for functional inhibition) .
  • Meta-analysis : Compare results with structurally analogous compounds (e.g., trifluoromethyl-substituted thiadiazoles) to identify trends .

Advanced: What computational approaches predict structure-activity relationships (SAR)?

  • Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., EGFR kinase), focusing on hydrogen bonds with the thiadiazole ring and hydrophobic contacts with the trifluoromethyl group .
  • QSAR modeling : Train models on datasets of thiadiazole derivatives to correlate substituents (e.g., alkoxy chain length) with bioactivity .
  • MD simulations : Simulate ligand-protein complexes to assess binding stability and identify key residues for mutagenesis studies .

Basic: What are the solubility and stability profiles under physiological conditions?

  • Solubility : Test in PBS (pH 7.4), DMSO (for stock solutions), and cell culture media. Low aqueous solubility (<10 μM) is common; consider PEGylation or prodrug strategies .
  • Stability :
    • pH stability : Assess degradation via HPLC after 24h incubation at pH 2–9 .
    • Thermal stability : Store at –20°C in anhydrous DMSO to prevent hydrolysis of the amide bond .

Advanced: How to design derivatives to explore SAR and improve pharmacokinetics?

  • Substituent modification :
    • Replace the 4-butoxy group with shorter alkoxy chains (e.g., methoxy) to enhance solubility .
    • Introduce bioisosteres (e.g., pyridine for benzene) to improve metabolic stability .
  • Prodrug strategies : Conjugate with esterase-sensitive groups (e.g., acetyl) to enhance oral bioavailability .
  • In vivo testing : Prioritize derivatives with >50% oral bioavailability in rodent models and low CYP450 inhibition .

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